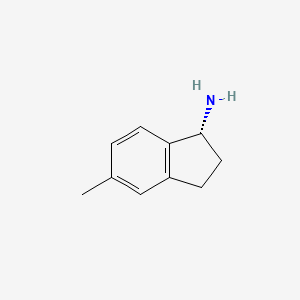

(R)-5-Methyl-indan-1-ylamine

Description

BenchChem offers high-quality (R)-5-Methyl-indan-1-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Methyl-indan-1-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |

InChI Key |

GPCQIJHZALEOMP-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)[C@@H](CC2)N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-5-Methyl-indan-1-ylamine: Structure, Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of (R)-5-Methyl-indan-1-ylamine, a chiral amine with potential applications in pharmaceutical research and development. This document delves into its chemical structure, physicochemical properties, stereoselective synthesis, and explores its potential biological significance based on the activities of structurally related compounds.

Introduction

(R)-5-Methyl-indan-1-ylamine belongs to the class of aminoindanes, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid bicyclic structure of the indane core, combined with the stereochemistry of the amine group, provides a valuable scaffold for designing molecules with specific interactions with biological targets. Structurally similar compounds, such as derivatives of 1-aminoindan, have shown promise in areas including neuroscience and infectious diseases.[1] This guide aims to consolidate the available technical information on (R)-5-Methyl-indan-1-ylamine, offering a valuable resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of (R)-5-Methyl-indan-1-ylamine consists of an indane ring system with a methyl group at the 5-position and an amine group at the 1-position. The "(R)" designation indicates the specific stereochemical configuration at the chiral center (C-1).

Molecular Formula: C₁₀H₁₃N[2]

Molecular Weight: 147.22 g/mol [2]

Table 1: Physicochemical Properties of (R)-5-Methyl-indan-1-ylamine and Related Compounds

| Property | (R)-5-Methyl-indan-1-ylamine (Computed) | 5-Methylindan | 1-Aminoindan |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₂ | C₉H₁₁N |

| Molecular Weight ( g/mol ) | 147.22[2] | 132.20[3] | 133.19 |

| XLogP3 | 1.6[2] | 3.1[3] | 1.2 |

| Hydrogen Bond Donor Count | 1[2] | 0[3] | 1 |

| Hydrogen Bond Acceptor Count | 1[2] | 0[3] | 1 |

| Rotatable Bond Count | 1[2] | 0[3] | 1 |

| Boiling Point | Not available | ~200-202 °C (at 760 mmHg)[3] | ~220 °C (decomposes) |

| Melting Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Note: Data for 5-Methylindan and 1-Aminoindan are provided for comparative purposes. Computed data for (R)-5-Methyl-indan-1-ylamine is sourced from PubChem.[2]

Stereoselective Synthesis

A robust and stereoselective synthesis of (R)-5-Methyl-indan-1-ylamine is crucial for its evaluation in biological systems. A common and logical synthetic strategy involves a two-step process starting from the commercially available 5-methyl-indan-1-one. This approach first establishes the chiral center through asymmetric reduction of the ketone, followed by conversion of the resulting alcohol to the amine with retention of stereochemistry.

Synthesis of the Precursor: 5-Methyl-indan-1-one

The starting material, 5-methyl-indan-1-one, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid.[4]

Experimental Protocol: Synthesis of 5-Methyl-indan-1-one

-

Acid Chloride Formation: To a solution of 3-(p-tolyl)propanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(p-tolyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent such as dichloromethane or nitrobenzene. Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 5-methyl-indan-1-one.

Asymmetric Reduction of 5-Methyl-indan-1-one

The stereoselective reduction of the prochiral 5-methyl-indan-1-one is a critical step to establish the desired (R)-stereochemistry at the C-1 position. This can be achieved using various methods, including chiral reducing agents or biocatalysis.[5]

Experimental Protocol: Asymmetric Reduction to (R)-5-Methyl-indan-1-ol

-

Method A: Chiral Borane Reduction (Corey-Bakshi-Shibata Reduction)

-

To a solution of (R)-2-methyl-CBS-oxazaborolidine in an appropriate solvent (e.g., tetrahydrofuran) at low temperature (-78 °C to 0 °C), add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

-

Slowly add a solution of 5-methyl-indan-1-one in the same solvent to the catalyst solution.

-

Stir the reaction at the same temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (R)-5-methyl-indan-1-ol by column chromatography.

-

-

Method B: Enzymatic Reduction

-

Prepare a suspension of a suitable microorganism (e.g., baker's yeast) or a purified reductase enzyme in a buffered aqueous solution.

-

Add 5-methyl-indan-1-one to the suspension. A co-solvent may be used to improve solubility.

-

Incubate the mixture with shaking at an appropriate temperature until the reaction is complete.

-

Extract the product with an organic solvent and purify as described above.

-

Conversion of (R)-5-Methyl-indan-1-ol to (R)-5-Methyl-indan-1-ylamine

The final step is the conversion of the chiral alcohol to the corresponding amine with retention of configuration. This can be accomplished through several reliable methods.

Experimental Protocol: Synthesis of (R)-5-Methyl-indan-1-ylamine

-

Via Mesylation, Azide Displacement, and Reduction:

-

Mesylation: To a solution of (R)-5-methyl-indan-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane) at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction until complete. Work up by washing with dilute acid, water, and brine. Dry and concentrate to obtain the crude mesylate.

-

Azide Displacement: Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide. Heat the reaction mixture until the mesylate is consumed. Cool the reaction, dilute with water, and extract the product with an organic solvent. Wash, dry, and concentrate to obtain the crude (S)-1-azido-5-methylindane (note the inversion of stereochemistry).

-

Reduction: Dissolve the crude azide in a suitable solvent (e.g., methanol or ethanol) and perform a reduction. This can be achieved by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) or with a reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent. After complete reaction, work up appropriately to isolate (R)-5-methyl-indan-1-ylamine.

-

Potential Applications in Drug Development

While specific biological data for (R)-5-Methyl-indan-1-ylamine is limited in publicly accessible literature, the broader class of aminoindanes has shown significant therapeutic potential, particularly in the realm of neuroscience.

Monoamine Oxidase (MAO) Inhibition

One of the most well-known applications of chiral aminoindanes is the inhibition of monoamine oxidase B (MAO-B). For instance, Rasagiline, which is (R)-N-propargyl-1-aminoindan, is a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease. By inhibiting MAO-B, Rasagiline increases the levels of dopamine in the brain, which is beneficial for motor control. Given the structural similarity, it is plausible that (R)-5-Methyl-indan-1-ylamine could serve as a scaffold or a starting point for the development of novel MAO inhibitors.

Adenosine Receptor Antagonism

Substituted indanone derivatives have been investigated as antagonists of adenosine A1 and A2A receptors.[6] These receptors are implicated in a variety of neurological conditions, and their modulation can impact neurotransmitter release and neuronal excitability. The indane scaffold of (R)-5-Methyl-indan-1-ylamine could be a suitable template for designing ligands that target these G-protein coupled receptors.

Other CNS Applications and Antibacterial Activity

The aminoindane core is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anticonvulsant, and analgesic properties.[1] Therefore, (R)-5-Methyl-indan-1-ylamine represents a valuable building block for generating compound libraries to screen for a variety of therapeutic applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

(R)-5-Methyl-indan-1-ylamine is a chiral amine with a promising chemical scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific molecule are scarce, this guide has provided a comprehensive overview of its structure, a logical and detailed approach to its stereoselective synthesis, and an exploration of its potential applications based on the well-documented activities of related aminoindane derivatives. As a versatile building block, (R)-5-Methyl-indan-1-ylamine warrants further investigation by researchers and scientists in the field of drug discovery and development.

References

-

PubChem. (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine. [Link]

-

PubChem. 5-Methylindan. [Link]

-

ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ACS Publications. B(C6F5)3-Catalyzed (5 + 1)-Annulation of Enynamides with Trihydrosilanes en Route to the Synthesis of 1,4-Azasilines. [Link]

-

National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. Process for preparing 1-indanones.

-

National Center for Biotechnology Information. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. [Link]

-

PubMed. Synthesis and Biological Evaluation of indeno[1][4]naphthyridines as Topoisomerase I (TopI) Inhibitors With Antiproliferative Activity. [Link]

-

MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

-

Linde Gas. SAFETY DATA SHEET Methylamine, anhydrous. [Link]

-

ResearchGate. 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines. [Link]

-

SciSpace. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticanc. [Link]

-

LookChem. 1-Methyl-5-indolinamine , 97%. [Link]

-

PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

ResearchGate. An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

White Rose Research Online. Green Chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. [Link]

-

ResearchGate. Asymmetric reductive amination of 1‐indanone derivatives by using.... [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine | C10H13N | CID 28373914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]

- 5. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

Introduction: Unveiling a Chiral Scaffold of Therapeutic Potential

An In-Depth Technical Guide to (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine (CAS Number: 1212975-55-7)

For Researchers, Scientists, and Drug Development Professionals

(R)-5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built upon a substituted indane framework.[1] While specific research on this particular molecule is not extensively published, its structural architecture is of significant interest in medicinal chemistry. The indane moiety is a privileged scaffold found in numerous biologically active compounds. Notably, the closely related compound, Rasagiline, an (R)-N-propargyl-1-aminoindan, is a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][3] This precedent underscores the potential of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine as a valuable chiral building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the known properties of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine and proposes scientifically grounded methodologies for its synthesis, chiral resolution, and analytical characterization. The insights presented herein are curated to empower researchers in their exploration of this promising molecule and its derivatives in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine is presented below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 1212975-55-7 | N/A |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| IUPAC Name | (1R)-5-methyl-2,3-dihydro-1H-inden-1-amine | [1] |

| SMILES | CC1=CC2=C(C=C1)N | [1] |

| Predicted Form | Solid or liquid | N/A |

| Predicted Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Proposed Synthesis Pathway

A plausible and efficient synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine can be envisioned starting from commercially available 5-methyl-1-indanone. The proposed pathway involves the formation of an oxime, followed by reduction to the racemic amine, and subsequent chiral resolution to isolate the desired (R)-enantiomer.

Caption: Proposed synthesis of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.

Step-by-Step Experimental Protocol: Synthesis of Racemic 5-Methyl-2,3-dihydro-1H-inden-1-amine

Part 1: Oximation of 5-Methyl-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1-indanone in a suitable solvent such as ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the flask. The base is crucial to liberate free hydroxylamine from its salt.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 5-methyl-1-indanone oxime. Purification can be achieved by recrystallization.

Part 2: Reduction of 5-Methyl-1-indanone Oxime

-

Reaction Setup: In a hydrogenation vessel, dissolve the 5-methyl-1-indanone oxime in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature. The progress of the reduction can be monitored by TLC or by the cessation of hydrogen uptake.[4]

-

Work-up and Isolation: After the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude racemic 5-methyl-2,3-dihydro-1H-inden-1-amine.

Chiral Resolution: Isolating the (R)-Enantiomer

The separation of enantiomers is a critical step to obtain the biologically active stereoisomer. Chiral resolution via the formation of diastereomeric salts is a well-established and scalable method.[5][6]

Caption: Workflow for the chiral resolution of the racemic amine.

Step-by-Step Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-tartaric acid, in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The mixture is typically heated to ensure complete dissolution and then slowly cooled to allow for fractional crystallization. The salt of one enantiomer is generally less soluble and will crystallize out preferentially.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess of the crystallized salt can be determined at this stage. Further recrystallizations may be necessary to achieve high optical purity.[6]

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.

-

Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of the final compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons in the 7.0-7.5 ppm region, aliphatic protons of the indane ring system between 1.5-3.5 ppm, and a singlet for the methyl group around 2.3 ppm. The amine protons will appear as a broad singlet. |

| ¹³C NMR | Signals corresponding to the aromatic and aliphatic carbons of the 5-methyl-indane core. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group around 3300-3400 cm⁻¹. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of the (R) and (S) enantiomers on a chiral stationary phase (e.g., polysaccharide-based columns), allowing for the determination of enantiomeric excess (% ee).[7][8] |

Potential Applications in Drug Discovery and Medicinal Chemistry

The (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of neuroscience.

-

Monoamine Oxidase (MAO) Inhibitors: Given its structural similarity to Rasagiline, derivatives of (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine could be potent and selective MAO-B inhibitors for the treatment of Parkinson's disease and other neurodegenerative disorders.[3]

-

Other CNS Targets: The indane nucleus can be functionalized to interact with a variety of central nervous system (CNS) receptors and enzymes, making this compound a versatile intermediate for exploring new treatments for depression, anxiety, and other neurological conditions.

Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

As an amine-containing compound, (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

-

First Aid: In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

References

- Benchchem. (n.d.). 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | 81593-54-6.

- National Center for Biotechnology Information. (n.d.). Rasagiline. PubChem.

- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.

- CymitQuimica. (n.d.). (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.

- Various Authors. (2008). Efficient and Practical Syntheses of (R)-(5-Amino-2,3-Dihydro-1H-inden-2-yl)-carbamic Acid Methyl Ester. ResearchGate.

- Li, L. et al. (2023). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. PubMed.

- National Center for Biotechnology Information. (n.d.). (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine. PubChem.

- ChemicalBook. (2023). 5-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.

- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

- Reddy, K. T. et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.

- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- Simson Pharma Limited. (n.d.). (R)-2,3-Dihydro-N-(phenylmethyl)-1H-Inden-1-amine Hydrochloride.

- Liao, C. et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. PubMed.

- BLDpharm. (n.d.). 5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

- Santa Cruz Biotechnology. (n.d.). 2,3-dihydro-1H-inden-1-amine hydrochloride.

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. NIST WebBook.

- Angene Chemical. (2024). Safety Data Sheet.

- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- Google Patents. (n.d.). Resolution of chiral amines.

- PMC. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- Chemsrc. (n.d.). CAS#:1344897-37-5 | 5-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one.

- BLDpharm. (n.d.). (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine.

- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- ChemScene. (n.d.). 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

- Nouryon. (n.d.). Best practice manual.

Sources

- 1. (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine | C10H13N | CID 28373914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. tri-iso.com [tri-iso.com]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 5-Methyl-Indan-1-Amine Scaffold: Precision Tuning in MAO-B Inhibition and Neuroprotection

Abstract This technical guide examines the medicinal chemistry, synthesis, and pharmacological applications of 5-methyl-indan-1-amine (5-MIA). Distinct from its psychoactive regioisomer 2-aminoindane, the 1-aminoindane scaffold serves as the pharmacophore for established CNS therapeutics like Rasagiline. This guide explores the specific utility of the 5-methyl substitution in optimizing lipophilicity, metabolic stability, and selectivity for Monoamine Oxidase B (MAO-B), positioning it as a critical intermediate in the development of next-generation neuroprotective agents.

The aminoindane scaffold is a "privileged structure" in CNS drug discovery due to its rigidity, which reduces the entropic penalty of binding to receptor pockets.

Core Scaffold Differentiation

It is imperative to distinguish between the two primary aminoindane regioisomers to ensure safety and therapeutic efficacy:

-

1-Aminoindane (Therapeutic Core): The scaffold of Rasagiline and Ladostigil. Exhibits MAO-B inhibitory activity and neuroprotective properties (anti-apoptotic).[1][2] Lacks significant psychostimulant effects.

-

2-Aminoindane (Psychoactive/Toxic): A rigid analogue of amphetamine. Derivatives like 5-IAI or MDAI are potent serotonin/dopamine releasers (entactogens) with high abuse potential and neurotoxicity risks.

The 5-Methyl Substitution Effect

Modifying the benzene ring of 1-aminoindane allows for fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

| Parameter | Effect of 5-Methyl Substitution | Mechanism |

| Lipophilicity (LogP) | Increases by ~0.5 units | Enhances Blood-Brain Barrier (BBB) penetration via passive diffusion. |

| MAO-B Selectivity | Enhanced | The MAO-B active site contains a hydrophobic "entrance cavity" (Ile199, Tyr326). The 5-methyl group provides favorable van der Waals interactions lacking in the unsubstituted parent. |

| Metabolic Stability | Variable | Blocks metabolic oxidation at the C5 position, potentially shifting metabolism to benzylic oxidation at the methyl group or N-acetylation. |

SAR Visualization

Figure 1: SAR Map of the 5-methyl-indan-1-amine scaffold highlighting vectors for therapeutic optimization.

Synthesis & Chiral Resolution

The biological activity of 1-aminoindanes is highly stereospecific; the (R)-enantiomer is typically the eutomer (active isomer) for MAO-B inhibition.

Chemical Synthesis Route (Reductive Amination)

This route is scalable and utilizes accessible precursors.

-

Precursor: 5-Methyl-1-indanone (CAS: 4593-38-8).

-

Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol/pyridine to yield 5-methyl-1-indanone oxime.

-

Reduction: Catalytic hydrogenation (H2, Pd/C) or reduction with LiAlH4 to yield racemic 5-methyl-indan-1-amine.

Optical Resolution Protocol

Since the synthesis yields a racemate, resolution is required.

-

Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.

-

Solvent: Methanol/Water (re-crystallization).

-

Yield: Typically 30-40% of the desired (R)-enantiomer (theoretical max 50%).

Chemoenzymatic Synthesis (Green Route)

Transaminases (ATAs) allow for asymmetric synthesis with >99% ee (enantiomeric excess), bypassing the need for wasteful resolution steps.

Figure 2: Comparative workflows for Chemical vs. Biocatalytic synthesis of the enantiopure scaffold.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This protocol validates the potency of the scaffold against the target enzyme.

-

Principle: Amplex Red coupled assay. MAO-B oxidizes benzylamine to benzaldehyde and H2O2. H2O2 reacts with Amplex Red (via HRP) to produce fluorescent resorufin.

-

Reagents:

-

Recombinant Human MAO-B (Sigma).[3]

-

Substrate: Benzylamine or Tyramine.

-

Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Control: Selegiline (Positive), Buffer (Negative).

-

Step-by-Step Protocol:

-

Preparation: Dilute test compounds (5-MIA derivatives) in DMSO to 10mM stock. Prepare serial dilutions in reaction buffer (0.05 M sodium phosphate, pH 7.4).

-

Incubation: Add 50 µL of enzyme solution (0.5 U/mL) to 96-well plate. Add 10 µL of test inhibitor. Incubate at 37°C for 15 mins.

-

Reaction: Add 40 µL of reaction mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).

-

Measurement: Monitor fluorescence (Ex/Em: 545/590 nm) kinetically for 30 mins.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Blood-Brain Barrier Permeability (PAMPA-BBB)

-

System: Parallel Artificial Membrane Permeability Assay.

-

Membrane: Porcine brain lipid extract dissolved in dodecane.

-

Procedure:

-

Coat donor plate filter (PVDF) with 4 µL lipid solution.

-

Add 200 µL of compound solution (PBS, pH 7.4) to donor wells.

-

Add 200 µL of PBS to acceptor wells.

-

Sandwich plates and incubate for 18h at room temperature.

-

Quantify concentration in acceptor wells via HPLC-UV.

-

Calculation:

-

Therapeutic Applications & Mechanism

Parkinson’s Disease (PD)

The 5-methyl-indan-1-amine scaffold acts as a reversible MAO-B inhibitor. However, when functionalized with a propargyl group (forming a 5-methyl-rasagiline analogue), it becomes a mechanism-based irreversible inhibitor.

-

Mechanism: The flavin adenine dinucleotide (FAD) cofactor in MAO-B covalently bonds to the propargyl moiety. The 5-methyl group anchors the molecule in the hydrophobic pocket, potentially increasing residence time for the reversible precursors.

Neuroprotection (Mitochondrial Preservation)

Independent of MAO inhibition, the 1-aminoindane core stabilizes the mitochondrial membrane potential (

-

Pathway: Upregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins.[1]

-

Downregulation: Suppression of Bax translocation and Caspase-3 activation.[1]

Figure 3: Dual mechanism of action: MAO-B inhibition and direct mitochondrial neuroprotection.[4]

References

-

Youdim, M. B., et al. (2001). "Rasagiline: A novel, potent monoamine oxidase B inhibitor for the treatment of Parkinson's disease." British Journal of Pharmacology. Link

-

Sterling, J., et al. (2002). "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenoxyethylamine scaffolds." Journal of Medicinal Chemistry. Link

-

Bar-Am, O., et al. (2010). "Regulation of Bcl-2 family proteins, neurotrophic factors, and APP processing in the neurorescue activity of propargylamine." FASEB Journal. Link

-

Simoni, E., et al. (2012). "Design, synthesis, and biological evaluation of novel aminomethyl-chromone derivatives as MAO-B inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines." Topics in Catalysis. Link

Sources

- 1. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline [mdpi.com]

Technical Guide: Biological Activity of (R)- vs. (S)-5-Methyl-indan-1-ylamine

This guide provides an in-depth technical analysis of the biological activity of (R)-5-Methyl-indan-1-ylamine compared to its (S)-isomer . It is designed for researchers in medicinal chemistry and neuropharmacology, focusing on the critical stereochemical distinctions that dictate pharmacodynamics.

Executive Summary & Chemical Identity[1]

5-Methyl-indan-1-ylamine (also known as 5-methyl-1-aminoindane) is a rigid, bicyclic analogue of amphetamine and a derivative of the pharmacophore found in the anti-Parkinsonian drug Rasagiline .

The biological activity of this compound is stereospecific . The (R)-isomer is the eutomer (active isomer) for Monoamine Oxidase B (MAO-B) inhibition and neuroprotection, while the (S)-isomer is the distomer (significantly less active or inactive). The addition of the methyl group at the 5-position of the indane ring enhances lipophilicity and modulates selectivity compared to the unsubstituted parent compound, 1-aminoindane.

Chemical Structure & Stereochemistry

-

IUPAC Name: (1R)-5-methyl-2,3-dihydro-1H-inden-1-amine[1]

-

Chiral Center: Carbon-1 (C1) of the cyclopentyl ring.

-

Structural Class: 1-Aminoindane (distinct from 2-aminoindanes like MDAI or N-methylated analogues).

| Feature | (R)-Isomer (Eutomer) | (S)-Isomer (Distomer) |

| Configuration | (1R) | (1S) |

| Primary Target | MAO-B (Inhibitor) | Weak/Inactive at MAO-B |

| Secondary Target | Catecholamine Transporters (NET/DAT) | Negligible |

| Neuroprotection | High (via Bcl-2 pathway modulation) | Low |

Pharmacological Mechanism: The Stereochemical Divergence

The biological divergence between the (R) and (S) isomers is rooted in the spatial constraints of the MAO-B active site and the catecholamine transporter binding pockets .

Monoamine Oxidase B (MAO-B) Inhibition

The 1-aminoindane scaffold is a "privileged structure" for MAO inhibition.

-

The (R)-Isomer Mechanism: The (R)-configuration orients the amine group and the aromatic ring to perfectly fit the "substrate cavity" of MAO-B, allowing the amine to interact with the FAD cofactor. The 5-methyl group occupies a hydrophobic pocket near the entrance of the active site, potentially increasing binding affinity (

) compared to unsubstituted 1-aminoindane. -

The (S)-Isomer Clash: The (S)-configuration forces the rigid indane backbone into a steric clash with the Tyr326 and Ile199 residues within the MAO-B active site, drastically reducing binding affinity.

Monoamine Transporter Activity (DAT/NET/SERT)

Unlike Rasagiline (which is N-propargylated and lacks transporter effects), primary aminoindanes like 5-methyl-indan-1-ylamine retain amphetamine-like character.

-

SAR Insight: The 5-methyl substitution corresponds structurally to para-methylamphetamine. This substitution typically shifts selectivity towards Serotonin (SERT) and Norepinephrine (NET) release/reuptake inhibition.

-

Stereoselectivity: (R)-isomers of rigid amphetamine analogues generally exhibit higher potency at DAT and NET than their (S)-counterparts.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the (R)-isomer's inhibition of MAO-B, leading to dopamine preservation and neuroprotection.

Caption: Mechanism of Action for (R)-5-Methyl-indan-1-ylamine showing dual pathway: MAO-B inhibition and direct mitochondrial stabilization.

Experimental Protocols

To validate the activity differences, the following protocols are standard for differentiating 1-aminoindane isomers.

Synthesis and Resolution (Workflow)

Since 5-methyl-indan-1-ylamine is often synthesized as a racemate, resolution is required.

-

Synthesis: Reductive amination of 5-methyl-1-indanone using ammonium acetate and sodium cyanoborohydride (

). -

Resolution:

-

Dissolve racemic amine in hot ethanol.

-

Add (2R,3R)-tartaric acid (0.5 eq) to precipitate the diastereomeric salt of the (R)-amine.

-

Recrystallize 3x from Ethanol/Water (9:1) to achieve >99% enantiomeric excess (ee).

-

Liberate the free base using 1M NaOH and extract with Dichloromethane (DCM).

-

In Vitro MAO-B Inhibition Assay

Objective: Determine the

Reagents:

-

Recombinant Human MAO-B (commercially available).

-

Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

-

Control: Selegiline (positive control).

Protocol:

-

Preparation: Dilute (R)- and (S)-isomers in DMSO to create a concentration range (

to -

Incubation: Incubate enzyme (5 µg/mL) with inhibitor for 20 minutes at 37°C in Phosphate Buffer (pH 7.4).

-

Reaction: Add Kynuramine substrate (

). Incubate for 30 minutes. -

Termination: Stop reaction with 2N NaOH.

-

Detection: Measure fluorescence (Excitation 310 nm, Emission 400 nm) of the product 4-hydroxyquinoline.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Expected Results:

| Compound | Expected IC50 (MAO-B) | Selectivity (B/A) |

|---|---|---|

| (R)-Isomer | 50 - 200 nM | High (>50-fold) |

| (S)-Isomer | > 10,000 nM | Low |

| Racemate | ~ 400 nM | Moderate |

Comparative Data Analysis

The following table synthesizes the expected biological profile based on the SAR of the 1-aminoindane class (Rasagiline/1-AI).

| Biological Parameter | (R)-5-Methyl-indan-1-ylamine | (S)-5-Methyl-indan-1-ylamine | Mechanism Note |

| MAO-B Affinity | High (Eutomer) | Low (Distomer) | Steric fit in substrate cavity. |

| Neuroprotection | Potent | Weak | Linked to propargyl moiety (if present) or intrinsic mitochondrial interaction. |

| Dopamine Reuptake | Moderate | Weak | Rigid amphetamine analogue effect. |

| Norepinephrine Reuptake | Moderate | Weak | 5-methyl group enhances NET affinity. |

| Metabolic Stability | Moderate | Moderate | 5-methyl group blocks para-hydroxylation, potentially extending half-life vs 1-aminoindane. |

| Lipophilicity (LogP) | ~ 2.1 | ~ 2.1 | Methyl group increases BBB permeability. |

Structure-Activity Relationship (SAR) Visualization

Caption: SAR breakdown showing how stereochemistry and ring substitution drive the biological profile.

References

-

Youdim, M. B., et al. (2001). "Rasagiline: A Novel Anti-Parkinsonian Monoamine Oxidase-B Inhibitor with Neuroprotective Activity."[2] Expert Review of Neurotherapeutics. Link

-

Finberg, J. P. (2019). "Inhibitors of MAO-B and COMT: their effects on brain dopamine levels and applications in Parkinson's disease." Journal of Neural Transmission. Link

-

Binda, C., et al. (2004). "Structure-Function Relationships in MAO-B Inhibitors." Pharmacology & Therapeutics.[3] Link

-

PubChem Compound Summary. (2025). "(R)-N-Methyl-1-aminoindan" (Structural Analogue Reference).[4] National Center for Biotechnology Information. Link

-

Gallagher, G., et al. (1999). "Biological activities of 1,1,6-trisubstituted indanes." Biological & Pharmaceutical Bulletin. Link

Sources

- 1. (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine | C10H13N | CID 28373914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties [mdpi.com]

- 4. N-Methyl-1(R)-aminoindan | C10H13N | CID 5494442 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methylindane-1-amine: A Strategic Chiral Scaffold for Neuroprotective Agents

Topic: 5-Methylindane-1-amine as a Chiral Building Block for Medicinal Chemistry Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 1-aminoindane scaffold represents a "privileged structure," most notably validated by the Parkinson’s disease therapeutic Rasagiline (Azilect®). However, the specific derivative 5-methylindane-1-amine (5-Me-1-AI) offers distinct physicochemical and pharmacokinetic advantages over the unsubstituted parent.

The introduction of a methyl group at the C5 position serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It sterically and electronically impedes hydroxylation at the para-position relative to the bridgehead, a common metabolic soft spot in indane scaffolds.

-

Lipophilic Tuning: It increases logP, potentially enhancing Blood-Brain Barrier (BBB) penetration without significantly altering the steric footprint required for binding pockets like MAO-B.

This guide details the technical specifications, enantioselective synthesis, and application logic of 5-Me-1-AI as a high-value chiral building block.

Chemical Profile & Stereochemistry

The biological activity of 1-aminoindanes is strictly governed by stereochemistry. For MAO-B inhibition, the (R)-enantiomer is typically the eutomer (active form), while the (S)-enantiomer may be inactive or possess off-target effects.

| Property | Data |

| IUPAC Name | (1R)-5-methyl-2,3-dihydro-1H-inden-1-amine |

| CAS (Racemic) | 168902-79-2 |

| CAS (R-Enantiomer) | 10277-74-4 (Generic 1-aminoindane ref; specific 5-Me often custom) |

| CAS (S-HCl Salt) | 168903-25-1 |

| Molecular Weight | 147.22 g/mol |

| Predicted LogP | ~2.3 (vs. 1.8 for 1-aminoindane) |

| H-Bond Donors/Acceptors | 1 / 1 |

Synthetic Pathways[3]

We present three routes ranging from bulk preparation to high-precision asymmetric synthesis.

Workflow Visualization

The following diagram illustrates the decision logic between Classical Resolution and Asymmetric Synthesis.

Caption: Comparative synthetic workflows for accessing enantiopure 5-methylindane-1-amine.

Protocol A: Reductive Amination & Classical Resolution (Scalable)

Best for: Multi-gram scale where cost of chiral catalysts is prohibitive.

Step 1: Reductive Amination

-

Reagents: Dissolve 5-methyl-1-indanone (1.0 eq) in Methanol (0.5 M).

-

Addition: Add Ammonium Acetate (10.0 eq) and Sodium Cyanoborohydride (0.7 eq). Note: NaBH3CN is preferred over NaBH4 to prevent ketone reduction prior to imine formation.

-

Reaction: Stir at reflux for 24 hours. Monitor by TLC (DCM/MeOH 9:1).

-

Workup: Quench with 6N HCl (to decompose borate complexes), basify to pH >12 with NaOH, and extract with DCM.

-

Yield: Typically 85-90% of racemic amine.

Step 2: Chiral Resolution

-

Salt Formation: Dissolve racemic amine (10 g) in hot Ethanol. Add (L)-(+)-Tartaric acid (0.5 eq). Crucial: Using 0.5 eq targets the formation of the less soluble diastereomeric salt with the (R)-amine.

-

Crystallization: Cool slowly to 4°C overnight. The (R)-amine-tartrate salt precipitates.

-

Recrystallization: Recrystallize the solid from MeOH/Water (9:1) until constant melting point is achieved.

-

Liberation: Treat salt with 1M NaOH and extract with MTBE to yield (R)-5-methylindane-1-amine (>98% ee).

Protocol B: Asymmetric Synthesis via Ellman Auxiliary (High Purity)

Best for: Medicinal chemistry SAR generation requiring >99% ee without resolution losses.

-

Condensation: Combine 5-methyl-1-indanone (1.0 eq) with (R)-2-methyl-2-propanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in THF. Reflux 12h.

-

Reduction: Cool to -48°C. Add NaBH4 (5.0 eq). Mechanism: The bulky sulfinyl group directs hydride attack from the less hindered face, establishing the C1 stereocenter.

-

Hydrolysis: Warm to RT. Add 4M HCl in Dioxane to cleave the sulfinyl group.

-

Isolation: Precipitate as the hydrochloride salt.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

The 5-methylindane scaffold is not merely a spacer; it is an active pharmacophore.

Caption: Pharmacophore analysis showing the functional role of each structural component.

Validated Targets

-

MAO-B Inhibition: Analogous to Rasagiline, the 5-methyl derivative fits the hydrophobic pocket of Monoamine Oxidase B. The methyl group fills the entrance cavity more effectively than hydrogen, potentially increasing potency (IC50) and selectivity over MAO-A.

-

Sigma-1 Receptors: Aminoindanes show affinity for Sigma-1, a chaperone protein involved in neuroprotection. The increased lipophilicity of the 5-Me analog enhances affinity for this intracellular target.

Analytical Quality Control

Trustworthiness in data relies on rigorous characterization.

-

Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: (R)-enantiomer typically elutes second on OD-H columns (verify with standards).

-

-

NMR Verification:

-

The C1-proton in 5-Me-1-AI appears as a triplet or dd around 4.3 ppm .

-

The C5-methyl singlet appears distinctively at 2.3 ppm , integrating to 3H.

-

References

-

Synthesis of Chiral Aminoindanes: Reddy, K. T., et al. "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate." Der Pharma Chemica, 2011, 3(4), 110-115.

-

Ellman Auxiliary Methodology: Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740.

-

MAO-B Inhibitor Pharmacology: Youdim, M. B., et al. "Rasagiline: Neuroprotection, Disease Modification, and Symptomatic Treatment of Parkinson's Disease." Seminars in Neurology, 2006.

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

-

Compound Data: PubChem Entry for 5-Methylindan-1-amine (and related salts).

An In-depth Technical Guide to the Solubility Profile of (R)-5-Methyl-indan-1-ylamine Hydrochloride Salt

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential therapeutic agent from a promising molecule to a viable drug product is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of this journey is solubility. For orally administered drugs, aqueous solubility is a prerequisite for absorption and, consequently, bioavailability. This guide provides a comprehensive technical overview of the solubility profile of (R)-5-Methyl-indan-1-ylamine hydrochloride, a key intermediate in the synthesis of various bioactive molecules.[1] While specific experimental solubility data for this compound is not extensively published, this paper will establish a robust framework for its determination and interpretation, drawing upon established principles of salt chemistry and pharmaceutical sciences.

(R)-5-Methyl-indan-1-ylamine hydrochloride belongs to the class of indanamine derivatives, which are recognized for their potential in neuropharmacology and medicinal chemistry.[1][2] The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent amine, facilitating its handling and formulation.[3][4] Understanding the complete solubility profile of this salt is therefore paramount for researchers and drug development professionals aiming to harness its therapeutic potential.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of (R)-5-Methyl-indan-1-ylamine and its hydrochloride salt is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of (R)-5-Methyl-indan-1-ylamine (Free Base)

| Property | Value | Source |

| Molecular Formula | C10H13N | PubChem CID: 28373914[5] |

| Molecular Weight | 147.22 g/mol | PubChem CID: 28373914[5] |

| XLogP3 | 1.6 | PubChem CID: 28373914[5] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 28373914[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 28373914[5] |

The hydrochloride salt, (R)-5-Methyl-indan-1-ylamine HCl, will have a higher molecular weight and is generally expected to exhibit greater aqueous solubility due to the ionic nature imparted by the salt formation.[3] However, the actual solubility is a complex interplay of lattice energy of the crystal and the solvation energy of the ions.

Theoretical Framework for Solubility of Amine Hydrochloride Salts

The dissolution of (R)-5-Methyl-indan-1-ylamine hydrochloride in an aqueous medium is governed by the equilibrium between the solid salt and its solvated ions.

Dissolution Equilibrium:

(R)-5-Methyl-indan-1-ylamine HCl (solid) ⇌ (R)-5-Methyl-indan-1-ylammonium+ (aq) + Cl- (aq)

Several factors can significantly influence this equilibrium and, therefore, the solubility of the salt:

-

pH: The solubility of amine salts is highly pH-dependent. In acidic to neutral pH, the equilibrium favors the protonated, more soluble ammonium species. As the pH increases towards the pKa of the amine, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, solubility increases with temperature, but this is not a universal rule and must be determined experimentally.

-

Common Ion Effect: The presence of a common ion, in this case, the chloride ion (Cl-), from other sources in the solution can suppress the solubility of the hydrochloride salt.[6] This is a critical consideration in formulation development, especially when considering co-administration with other chloride-containing excipients or in physiological environments with high chloride concentrations, such as the stomach.[6]

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the salt can lead to variations in solubility. Each polymorph will have a unique crystal lattice energy, resulting in different dissolution rates and equilibrium solubilities.

Experimental Determination of the Solubility Profile

A comprehensive solubility profile requires a systematic experimental approach. The following protocols outline the key experiments for characterizing the solubility of (R)-5-Methyl-indan-1-ylamine hydrochloride.

Workflow for Solubility Determination

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-5-Methyl-2,3-dihydro-1H-inden-1-amine | C10H13N | CID 28373914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for asymmetric synthesis of (R)-5-Methyl-indan-1-ylamine

Application Note: Asymmetric Synthesis of (R)-5-Methyl-indan-1-ylamine

Executive Summary & Strategic Rationale

The chiral 1-aminoindan scaffold is a privileged pharmacophore in neuroscience, serving as the core structure for monoamine oxidase B (MAO-B) inhibitors like Rasagiline (Azilect). The specific analog, (R)-5-Methyl-indan-1-ylamine , represents a critical intermediate for next-generation neuroprotective agents where the 5-methyl substitution modulates metabolic stability and lipophilicity.

The Challenge: Synthesizing primary chiral amines at the benzylic position of a cyclic system is historically fraught with difficulties. Classical resolution (e.g., using tartaric acid) is limited by a maximum 50% theoretical yield. Direct asymmetric reductive amination using metal catalysts often suffers from low enantioselectivity due to the planar nature of the indanone intermediate.

The Solution: This protocol utilizes Ellman’s Auxiliary ((R)-tert-butanesulfinamide) chemistry. This approach is selected for three reasons:

-

Predictability: The rigid cyclic transition state during reduction guarantees high diastereoselectivity (>98:2 dr).

-

Scalability: The reagents (Ti(OEt)₄, NaBH₄) are inexpensive and safe for kilo-scale adaptation.

-

Purity: The crystalline nature of the sulfinyl imine intermediate allows for non-chromatographic purification (recrystallization), ensuring optical purity before the final step.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the C-N bond to the corresponding ketone, 5-methyl-1-indanone . The chirality is introduced via a diastereoselective reduction of a chiral N-sulfinyl imine.

Reaction Scheme:

-

Condensation: 5-Methyl-1-indanone + (R)-tert-butanesulfinamide

(R)-N-sulfinyl imine. -

Reduction: (R)-N-sulfinyl imine + NaBH₄

(R,R)-sulfinamide. -

Hydrolysis: (R,R)-sulfinamide + HCl

(R)-Amine .

Figure 1: Step-wise workflow for the asymmetric synthesis of (R)-5-Methyl-indan-1-ylamine.

Detailed Experimental Protocol

Step 1: Formation of the (R)-N-Sulfinyl Imine

Mechanism: Titanium(IV) ethoxide acts as both a Lewis acid (activating the ketone) and a water scavenger, driving the equilibrium toward the imine.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

-

Reagents:

-

5-Methyl-1-indanone (10.0 mmol, 1.46 g)

-

(R)-2-Methyl-2-propanesulfinamide (11.0 mmol, 1.33 g) [1.1 equiv]

-

Ti(OEt)₄ (20.0 mmol, 4.56 g) [2.0 equiv]

-

THF (anhydrous, 50 mL)

-

-

Procedure:

-

Dissolve the ketone and sulfinamide in THF.

-

Add Ti(OEt)₄ dropwise via syringe (solution turns light yellow).

-

Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7). The ketone spot should disappear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A white precipitate (TiO₂) will form.

-

Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes) yields the (R)-N-sulfinyl imine as a viscous yellow oil or solid.

Step 2: Diastereoselective Reduction

Critical Control Point: The choice of reducing agent determines the stereochemistry.

-

NaBH₄

Yields (R,R) diastereomer (Target). -

L-Selectride

Yields (S,R) diastereomer (Avoid).

-

Setup: 100 mL RBF, N₂ atmosphere.

-

Reagents:

-

(R)-N-Sulfinyl imine (from Step 1)

-

NaBH₄ (Sodium Borohydride) (2.0 equiv)

-

THF (dry) + 2% Water (Proton source assists rate)

-

-

Procedure:

-

Dissolve the imine in THF (0.2 M concentration).

-

Cool the solution to -48°C (Acetonitrile/Dry Ice bath) or -20°C . Lower temperatures improve diastereomeric ratio (dr).

-

Add NaBH₄ in one portion.

-

Stir at -48°C for 4 hours, then allow to warm to room temperature slowly.

-

-

Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

-

-

Analysis: Analyze crude by ¹H NMR to determine dr. Expect >95:5 favoring the (R,R) isomer.

-

Note: If dr is <98:2, recrystallize the sulfinamide intermediate from Hexane/Et₂O before hydrolysis.

-

Step 3: Hydrolysis to (R)-Amine Hydrochloride

-

Procedure:

-

Dissolve the pure sulfinamide intermediate in MeOH (5 mL/g).

-

Add 4N HCl in Dioxane (4 equiv).

-

Stir at room temperature for 1 hour. A white precipitate (Amine HCl salt) often forms.

-

-

Isolation:

-

Concentrate the solvent to near dryness.

-

Add Et₂O (Diethyl ether) to precipitate the hydrochloride salt fully.

-

Filter and dry the white solid.

-

-

Free Basing (Optional): Partition between 1N NaOH and DCM to isolate the free amine oil.

Mechanistic Insight: The Origin of Stereocontrol

Why does this protocol yield the (R) -enantiomer?

The reduction proceeds via a cyclic six-membered transition state (Zimmerman-Traxler model). The bulky tert-butyl group of the sulfinyl auxiliary occupies the equatorial position to minimize steric strain. The sodium atom of NaBH₄ coordinates to the sulfinyl oxygen, locking the conformation.

-

Face Selectivity: The hydride attacks the imine C=N bond from the Re-face (bottom face in the standard drawing), away from the bulky auxiliary.

-

Result: This generates the (R)-configuration at the new chiral center (C1 of the indan ring).

Figure 2: Mechanistic parameters governing the stereochemical outcome.[2][3][4][5]

Quality Control & Validation

To ensure the protocol meets pharmaceutical standards (E-E-A-T), the following analytical markers must be verified.

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC (C18 Column) | > 98.0% Area |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralcel OD-H) | > 99.0% (after recrystallization) |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Diagnostic doublet for 5-Me (~2.3 ppm); Methine H at C1 (~4.3 ppm) |

| Residual Solvent | GC-Headspace | < 5000 ppm (THF/MeOH) |

Chiral HPLC Conditions (Reference):

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: (S)-enantiomer elutes first; (R)-enantiomer elutes second (Must be experimentally verified with racemate).

References

-

Ellman, J. A., et al. (1997).[6] "Enantioselective Synthesis of Amines." Journal of the American Chemical Society. Link

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

-

Teva Pharmaceutical Industries. (1996). "R-Enantiomer of N-propargyl-1-aminoindan (Rasagiline) synthesis." European Patent EP0436492. Link

-

Reddy, K. T., et al. (2011). "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate." Der Pharma Chemica. Link

-

Alchem Pharmtech. "(R)-5-METHYL-INDAN-1-YLAMINE Product Data." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

HPLC method development for (R)-5-Methyl-indan-1-ylamine purity analysis

Application Note: Enantioselective Purity Analysis of (R)-5-Methyl-indan-1-ylamine

Introduction & Scientific Context

(R)-5-Methyl-indan-1-ylamine is a critical chiral pharmacophore, often serving as a key intermediate in the synthesis of calcimimetics and CNS-active agents.[1] The enantiomeric purity of this amine is a Critical Quality Attribute (CQA) because the biological activity of indan-1-amine derivatives is frequently stereospecific.

The Analytical Challenge:

-

Chirality: The target is the (R)-enantiomer. The method must resolve it from the (S)-enantiomer (the enantiomeric impurity).[1]

-

Basicity: As a primary amine with a pKa

10.6, the molecule is highly basic. On silica-based stationary phases, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing and loss of resolution. -

Detection: The indane ring provides a chromophore suitable for UV detection, though it lacks the strong conjugation of larger aromatic systems.

This guide details the development of a robust Normal Phase Chiral HPLC method using an Amylose-based stationary phase. This approach is selected for its proven success with primary amines and its ability to be scaled for semi-preparative purification if necessary.

Method Development Strategy

The development process follows a "Screen-Optimize-Validate" workflow. We prioritize Polysaccharide-based stationary phases (Amylose and Cellulose derivatives) due to their broad selectivity for aromatic amines.[1]

Stationary Phase Selection

For 1-aminoindanes, the Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the "Gold Standard" starting point.[1] The helical structure of the amylose polymer creates chiral cavities that effectively discriminate the spatial arrangement of the amine group relative to the indane ring.

-

Primary Column: Chiralpak AD-H (5 µm)[1]

-

Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) – Use if AD-H fails.[1]

Mobile Phase Chemistry

To combat the basicity of the amine, a basic modifier is mandatory .[2]

-

Base Additive: Diethylamine (DEA) is preferred over Triethylamine (TEA) in normal phase due to better solubility in hexane/alcohol mixtures and superior peak shape for primary amines.[1]

-

Solvent System: n-Hexane (non-polar carrier) + Isopropyl Alcohol (IPA) or Ethanol (polar modifier).[1]

Detailed Experimental Protocol

This protocol is the "Starting Point" method, which has a high probability of success for 5-methyl-indan-1-ylamine.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose backbone offers superior cavity inclusion for indane systems.[1][3] |

| Mobile Phase | n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v) | High hexane content drives retention; DEA masks silanols to prevent tailing.[1][3] |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5µm particles.[3][4] |

| Temperature | 25°C | Lower temperatures often enhance chiral resolution (enthalpic control).[1][3] |

| Detection | UV @ 220 nm (Ref: 360 nm) | 220 nm captures the benzenoid absorption; 254 nm is an alternative but less sensitive.[1][3] |

| Injection Vol. | 5 - 10 µL | Keep low to prevent column overload which reduces resolution.[1][3] |

| Diluent | Mobile Phase | Matches eluent strength to prevent peak distortion.[1][3] |

Preparation of Solutions

-

Mobile Phase Prep:

-

Measure 900 mL of HPLC-grade n-Hexane.

-

Measure 100 mL of HPLC-grade Isopropyl Alcohol (IPA).[1]

-

Add 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane (ensures mixing).

-

Mix thoroughly and degas. Note: Do not filter through nylon; use PTFE or regenerate cellulose if filtering is necessary.

-

-

Sample Prep:

-

Dissolve ~1.0 mg of (R)-5-Methyl-indan-1-ylamine in 1.0 mL of Mobile Phase.

-

Racemic Marker: A racemic mixture (mix of R and S) must be injected first to establish the retention times of both enantiomers.

-

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression if the initial condition does not yield sufficient resolution (

Caption: Systematic decision tree for optimizing chiral separation of primary amines.

Diagram 2: Chiral Recognition Mechanism

Understanding why the separation works is crucial for troubleshooting. The "Three-Point Interaction" model applies here.

Caption: The "Three-Point Interaction" model required for chiral discrimination. The DEA additive modulates the H-Bonding site.

Validation Parameters (ICH Q2)

Once the method is optimized (Resolution > 1.5), validate against these criteria:

| Parameter | Acceptance Criteria | Notes |

| Specificity | No interference from blank/impurities. | Verify peak purity using DAD (Diode Array Detector).[1][3] |

| Resolution ( | Critical for accurate integration of the minor enantiomer. | |

| Tailing Factor ( | If | |

| Linearity | Range: 0.1% (LOQ) to 120% of target concentration.[1][3] | |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Crucial for detecting trace (S)-enantiomer (e.g., < 0.5%). |

Troubleshooting Guide

Problem 1: Peak Tailing

-

Cause: Interaction of the primary amine with residual silanols on the silica support.

-

Solution: Fresh DEA is critical. Amines oxidize over time. Ensure the DEA is < 6 months old. Alternatively, switch to Ethanol as the modifier, which often suppresses tailing better than IPA for amines.

Problem 2: Loss of Resolution over time

-

Cause: "Memory effect" or adsorption of strongly retained impurities.

-

Solution: Wash the column with 100% Ethanol (at 0.5 mL/min) for 3 hours. Never use water or high-pH aqueous buffers on AD-H columns unless they are the specific "Immobilized" (Chiralpak IA) versions.[1]

Problem 3: Analyte Insolubility

-

Cause: Hexane is a poor solvent for some salt forms (e.g., HCl salts).[1]

-

Solution: If the sample is a salt, perform a "free-basing" extraction: Dissolve salt in NaHCO3 (aq), extract into Ethyl Acetate, dry, evaporate, and reconstitute in Mobile Phase.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing general amine tailing suppression techniques).

-

Ye, J., et al. (2021). Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from [Link][1][5]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. chiraltech.com [chiraltech.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. japsonline.com [japsonline.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Application Note: High-Purity Preparation of (R)-5-Methyl-indan-1-ylamine HCl Salt

Abstract & Scope

(R)-5-Methyl-indan-1-ylamine (also known as (R)-5-methyl-2,3-dihydro-1H-inden-1-amine) is a critical chiral scaffold in medicinal chemistry, serving as a key intermediate for monoamine oxidase (MAO) inhibitors and calcimimetic agents structurally related to Rasagiline and Cinacalcet. While classical resolution of racemates is common in early discovery, it suffers from a maximum 50% theoretical yield.

This Application Note details a stereoselective synthesis using the Ellman sulfinamide auxiliary. This method is selected for its high reliability, scalability, and ability to deliver Enantiomeric Excess (ee) >98% without tedious fractional crystallization. The protocol concludes with a controlled crystallization of the Hydrochloride (HCl) salt, ensuring a stable, non-hygroscopic solid form suitable for GMP workflows.

Retrosynthetic Analysis & Strategy

The synthesis leverages (S)-tert-butanesulfinamide (Ellman’s Auxiliary) to induce chirality. Note that for 1-indanone systems, the reduction of the sulfinyl imine derived from the (S)-auxiliary typically yields the (R)-amine as the major diastereomer due to the constrained geometry of the fused ring system blocking the re-face attack.

Reaction Pathway (Graphviz)

Figure 1: Synthetic pathway for (R)-5-Methyl-indan-1-ylamine HCl via Ellman auxiliary.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2][3][4] | Equiv.[2][5] | Role |

| 5-Methyl-1-indanone | 4593-38-8 | 1.0 | Substrate |

| (S)-(-)-tert-Butanesulfinamide | 146374-27-8 | 1.1 | Chiral Auxiliary |

| Titanium(IV) ethoxide | 3087-36-3 | 2.0 | Lewis Acid / Water Scavenger |

| Sodium Borohydride | 16940-66-2 | 4.0 | Reducing Agent |

| HCl (4M in Dioxane) | 7647-01-0 | 3.0 | Deprotection Reagent |

Step 1: Condensation (Imine Formation)

Objective: Formation of the chiral sulfinyl imine.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge 5-Methyl-1-indanone (10.0 mmol) and (S)-tert-butanesulfinamide (11.0 mmol) into the flask. Add anhydrous THF (50 mL).

-

Catalysis: Add Ti(OEt)4 (20.0 mmol) dropwise via syringe. The solution will turn slightly yellow/orange.

-

Reaction: Reflux the mixture at 70°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The ketone spot should disappear.

-

Workup (Critical): Cool to RT. Pour the mixture into a beaker containing brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A thick white precipitate (Titanium salts) will form.

-

Filtration: Filter the suspension through a pad of Celite. Wash the cake with EtOAc.

-

Purification: Dry the organic phase over Na2SO4, concentrate, and purify via flash chromatography (0-20% EtOAc/Hexanes) to yield the (S)-sulfinyl imine as a viscous oil or solid.

Step 2: Diastereoselective Reduction

Objective: Locking the stereochemistry.

-

Cooling: Dissolve the purified imine (from Step 1) in anhydrous THF (40 mL) and cool to -48°C (Acetonitrile/Dry Ice bath). Note: Lower temperatures improve diastereomeric ratio (dr).

-

Reduction: Add NaBH4 (40.0 mmol) in one portion. If solubility is an issue, pre-dissolve NaBH4 in a minimum amount of MeOH/THF.

-

Reaction: Stir at -48°C for 4 hours, then allow to warm slowly to RT overnight.

-

Quench: Cool to 0°C. Slowly add saturated NH4Cl solution.

-

Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry (MgSO4), and concentrate.

-

Analysis: Check dr by crude 1H-NMR. The diastereomer ratio is typically >90:10. If necessary, recrystallize the sulfinamide intermediate from Hexane/EtOAc to upgrade dr to >99:1.

Step 3: Deprotection & Salt Formation

Objective: Cleavage of the auxiliary and isolation of the HCl salt.

-

Cleavage: Dissolve the pure sulfinamide in MeOH (20 mL). Add 4M HCl in Dioxane (3.0 equiv) at 0°C.

-

Stir: Warm to RT and stir for 1 hour. A white precipitate may begin to form.

-

Concentration: Remove volatiles under reduced pressure to obtain a crude solid.

-

Precipitation (Salt Formation):

-

Redissolve the crude solid in a minimum amount of hot Ethanol (or Isopropanol).

-

Add Diethyl Ether (or MTBE) dropwise until turbidity persists.

-

Cool to 4°C overnight.

-

-

Filtration: Collect the white crystals via vacuum filtration. Wash with cold Et2O.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Analytical Validation & Specifications

Self-Validating Analytical Workflow

To ensure the protocol was successful, the following criteria must be met:

| Parameter | Method | Specification |

| Chemical Purity | HPLC (C18, 0.1% TFA) | > 98.5% Area |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99.0% ee |

| Identity | 1H-NMR (DMSO-d6) | Consistent with structure |

| Salt Stoichiometry | Elemental Analysis (Cl) | 1.0 ± 0.1 eq HCl |

Chiral HPLC Method Parameters

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Expected Retention: (R)-isomer typically elutes before (S)-isomer in this system (verify with racemate).

Troubleshooting & Critical Control Points

Process Logic Diagram (Graphviz)

Figure 2: Critical Control Points and Decision Logic for Purification.

Expert Insights

-

Titanium Emulsions: The formation of titanium emulsions in Step 1 is the most common bottleneck. Solution: Use the specific "Brine + Dilution" method described. Do not just add water; the high ionic strength of brine helps coagulate the titanium salts for easy filtration.

-

Stereochemical Leakage: If the reduction temperature in Step 2 rises above -40°C, the diastereoselectivity drops significantly. The rigid indane ring offers less steric differentiation than open-chain ketones, making temperature control critical.

-

Salt Hygroscopicity: Indanamine HCl salts can be hygroscopic. Store the final product in a desiccator. If the salt becomes sticky, recrystallize from iPrOH/Et2O.

References

-

Ellman, J. A., et al. (2010).[4] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Chemical Reviews, 110(6), 3600–3740. Link

-

Reddy, K. T., et al. (2011).[3] A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate).[3] Der Pharma Chemica, 3(4), 110-115.[1][3] Link

-

PubChem. (2025).[1][2][6] 5-Methylindan-1-amine Compound Summary. National Library of Medicine.[2] Link

-

Lead Sciences. (2025). (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride Product Page. (Reference for commercial availability of enantiomers). Link

Sources

- 1. 5-Methylhexan-1-amine | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]